[5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol [5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Brand Name: Vulcanchem
CAS No.: 892417-57-1
VCID: VC7301298
InChI: InChI=1S/C27H24ClN3O2S/c1-15-4-5-16(2)19(10-15)14-34-27-23-11-22-20(13-32)12-29-17(3)24(22)33-26(23)30-25(31-27)18-6-8-21(28)9-7-18/h4-10,12,32H,11,13-14H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl
Molecular Formula: C27H24ClN3O2S
Molecular Weight: 490.02

[5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

CAS No.: 892417-57-1

Cat. No.: VC7301298

Molecular Formula: C27H24ClN3O2S

Molecular Weight: 490.02

* For research use only. Not for human or veterinary use.

[5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol - 892417-57-1

Specification

CAS No. 892417-57-1
Molecular Formula C27H24ClN3O2S
Molecular Weight 490.02
IUPAC Name [5-(4-chlorophenyl)-7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Standard InChI InChI=1S/C27H24ClN3O2S/c1-15-4-5-16(2)19(10-15)14-34-27-23-11-22-20(13-32)12-29-17(3)24(22)33-26(23)30-25(31-27)18-6-8-21(28)9-7-18/h4-10,12,32H,11,13-14H2,1-3H3
Standard InChI Key CTTNYWPSBBAPJG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl

Introduction

Key Features:

  • Functional Groups:

    • A hydroxymethyl (-CH₂OH) group attached to the tricyclic core.

    • A chlorophenyl group contributing to its electron-withdrawing characteristics.

    • A sulfanyl group (-S-) linked to a dimethylphenyl moiety.

  • Molecular Formula:

    • The exact molecular formula can be derived from its name and structural features but is not explicitly provided in the sources.

  • Potential Applications:

    • This compound may exhibit bioactivity due to its heterocyclic nature and functional groups.

    • Likely candidates for drug development or as intermediates in the synthesis of more complex molecules.

Synthesis Pathways

While specific synthesis details for this compound are unavailable in the provided sources, similar compounds with tricyclic frameworks are typically synthesized through multi-step reactions involving:

  • Cyclization Reactions:

    • Formation of the tricyclic core using cyclization agents or catalysts.

  • Functional Group Modifications:

    • Introduction of hydroxymethyl and sulfanyl groups via nucleophilic substitution or addition reactions.

  • Chlorination:

    • Incorporation of the chlorophenyl group through electrophilic aromatic substitution or coupling reactions.

General Synthesis Challenges:

  • Achieving regioselectivity during the introduction of substituents.

  • Maintaining stability of intermediates during multi-step processes.

Analytical Characterization

The characterization of this compound would involve advanced spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR for structural elucidation.

    • Identification of chemical shifts corresponding to aromatic protons and functional groups.

  • Mass Spectrometry (MS):

    • Determination of molecular weight and fragmentation patterns.

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Analysis of functional groups like hydroxyl (-OH), sulfanyl (-S), and aromatic rings.

  • X-Ray Crystallography:

    • For detailed 3D structural analysis and confirmation of stereochemistry.

Potential Applications in Medicinal Chemistry

Compounds with similar structures often display biological activities such as:

  • Antimicrobial Activity:

    • The presence of sulfur and chlorine may enhance interactions with microbial enzymes or DNA.

  • Anti-inflammatory Properties:

    • Heterocyclic compounds are known inhibitors of enzymes like COX or LOX.

  • Drug Development:

    • The tricyclic scaffold is common in pharmacologically active drugs targeting central nervous system disorders or cancer.

Research Gaps and Future Directions

  • Bioactivity Testing:

    • Experimental studies are required to evaluate its pharmacological potential.

  • Synthetic Optimization:

    • Development of cost-effective and scalable synthetic routes for industrial applications.

  • Material Science Applications:

    • Investigation into its electronic or optical properties for use in advanced materials.

This compound represents an intriguing target for further research due to its complex structure and potential applications across various scientific domains.

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